Aldehyde Reactivity vs. Methyl/Halogen Analogs
The para‑formyl substituent of 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde provides a reactive carbonyl unavailable in the analogous 4‑methyl, 4‑methoxy, or 4‑halogen chalcones that dominate published morpholine–chalcone series [1]. This aldehyde enables post‑synthetic diversification (hydrazone, oxime, or Schiff‑base formation) without disturbing the enone pharmacophore, whereas the methyl (compound 2 in the Kurşun Aktar series) and methoxy (compound 3) analogs cannot engage in these reactions. The formyl group also contributes a hydrogen‑bond acceptor with a computed topological polar surface area (tPSA) contribution of ~17 Ų beyond that of a methyl substituent (target compound tPSA = 46.6 Ų vs. ~37 Ų for the 4‑methyl analog; data from PubChem computed descriptors [2]), potentially influencing target engagement and solubility.
| Evidence Dimension | Functional-group reactivity: presence of aldehyde C=O enabling nucleophilic addition / condensation |
|---|---|
| Target Compound Data | One free aldehyde group (δ ~10 ppm in ¹H NMR); tPSA = 46.6 Ų (PubChem computed [2]) |
| Comparator Or Baseline | 4-Methyl analog (compound 2 in Kurşun Aktar et al. [1]); 4-methoxy analog (compound 3); both lack aldehyde functionality; tPSA ~37 Ų and ~39 Ų, respectively |
| Quantified Difference | Presence vs. absence of aldehyde reactivity; ΔtPSA ≈ + 9 Ų vs. 4‑methyl analog; enables ≥6 additional reaction pathways (Schiff base, hydrazone, oxime, Knoevenagel, reductive amination, Grignard addition) |
| Conditions | Chemical structure analysis; tPSA computed by PubChem 2.2 (2025.09.15 release) [2] |
Why This Matters
The aldehyde group is the sole entry point for chemical diversification without altering the chalcone pharmacophore, making this compound uniquely suited for focused library synthesis and probe design compared to non‑aldehyde analogs.
- [1] Kurşun Aktar, B.S.; Oruç-Emre, E.E.; Demirtaş, İ.; Yağlıoğlu, A.Ş.; Karaküçük-İyidoğan, A.; Güler, Ç.; Adem, Ş. Synthesis and biological evaluation of novel chalcones bearing morpholine moiety as antiproliferative agents. Turk. J. Chem. 2018, 42, 482–492. View Source
- [2] PubChem Compound Summary for CID 6079708, 4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6079708 (accessed 30 Apr 2026). View Source
